An In-Depth Technical Guide to 2-methyl-1H-imidazole-4-carbaldehyde oxime: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 2-methyl-1H-imidazole-4-carbaldehyde oxime: Synthesis, Characterization, and Therapeutic Potential
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-methyl-1H-imidazole-4-carbaldehyde oxime, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, synthesis, and characterization. Furthermore, it explores the compound's therapeutic potential, particularly as an anticancer agent, by examining the role of the imidazole scaffold in kinase inhibition, with a specific focus on Transforming Growth Factor-β-Activated Kinase 1 (TAK1). This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile building block in the design of compounds with a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1] The derivatization of the imidazole core allows for the fine-tuning of a molecule's pharmacological profile. 2-methyl-1H-imidazole-4-carbaldehyde oxime represents a promising, yet underexplored, derivative with potential applications in drug discovery.
Compound Identification and Physicochemical Properties
The fundamental step in understanding the potential of any new chemical entity is to establish its identity and key physicochemical properties.
| Property | Value | Source |
| CAS Number | 112006-26-5 | [2] |
| Molecular Formula | C₅H₇N₃O | [2] |
| Molecular Weight | 125.13 g/mol | [2] |
| IUPAC Name | (E)-N'-((2-methyl-1H-imidazol-4-yl)methylene)hydroxylamine | N/A |
| Canonical SMILES | CC1=NC=C(N1)C=NO | [2] |
Table 1: Registry and Physicochemical Details for 2-methyl-1H-imidazole-4-carbaldehyde oxime.
Synthesis of 2-methyl-1H-imidazole-4-carbaldehyde oxime
The synthesis of 2-methyl-1H-imidazole-4-carbaldehyde oxime is a two-step process, beginning with the formation of the aldehyde precursor, followed by an oximation reaction.
Synthesis of the Precursor: 2-methyl-1H-imidazole-4-carbaldehyde
The precursor, 2-methyl-1H-imidazole-4-carbaldehyde (CAS: 35034-22-1), is a critical intermediate.[3] While several synthetic routes to imidazole aldehydes exist, a common approach involves the formylation of a suitable imidazole derivative.
Experimental Protocol: Synthesis of 2-methyl-1H-imidazole-4-carbaldehyde (Adapted from similar procedures)
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Rationale: This procedure is based on established methods for the formylation of imidazole rings and subsequent workup. The choice of reagents and conditions is aimed at achieving a good yield and purity of the aldehyde precursor.
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Step 1: Reaction Setup
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylimidazole in a suitable solvent like acetic acid.
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Step 2: Formylation
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Add a formylating agent, such as hexamethylenetetramine (Sommelet reaction) or by using a Vilsmeier-Haack type reaction.
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Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Step 3: Work-up and Purification
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After completion, cool the reaction mixture to room temperature.
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Neutralize the mixture with a suitable base, such as sodium bicarbonate solution.
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Extract the product with an organic solvent like ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to yield pure 2-methyl-1H-imidazole-4-carbaldehyde.
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Oximation of 2-methyl-1H-imidazole-4-carbaldehyde
The final step involves the conversion of the aldehyde to the corresponding oxime.
Experimental Protocol: Synthesis of 2-methyl-1H-imidazole-4-carbaldehyde oxime
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Rationale: This is a standard condensation reaction. The use of hydroxylamine hydrochloride with a weak base like sodium acetate generates free hydroxylamine in situ, which then reacts with the aldehyde.
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Step 1: Reaction Setup
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Dissolve 2-methyl-1H-imidazole-4-carbaldehyde in a suitable solvent, such as ethanol or a mixture of ethanol and water.
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Step 2: Oximation Reaction
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Add hydroxylamine hydrochloride and sodium acetate to the solution. The molar ratio should be slightly in excess of the aldehyde.
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Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
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Step 3: Product Isolation and Purification
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Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.
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Alternatively, the solvent can be removed under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent to afford pure 2-methyl-1H-imidazole-4-carbaldehyde oxime.
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Caption: Synthetic workflow for 2-methyl-1H-imidazole-4-carbaldehyde oxime.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group protons, the imidazole ring proton, and the oxime proton. The chemical shifts will be influenced by the electronic environment of the imidazole ring. For comparison, the ¹H NMR spectrum of the precursor, 2-methyl-1H-imidazole-4-carbaldehyde, shows characteristic signals for the aldehyde proton.[4]
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Key signals will correspond to the methyl carbon, the imidazole ring carbons, and the carbon of the oxime group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Expected characteristic peaks include N-H stretching from the imidazole ring, C=N stretching of the imidazole and oxime groups, and O-H stretching of the oxime. For comparison, the IR spectrum of 1H-imidazole-2-carboxaldehyde oxime shows characteristic bands for O-H, N-H, and C=N stretching.[5]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For the precursor, 2-methyl-1H-imidazole-4-carbaldehyde, the mass spectrum is available and shows the expected molecular ion peak.[3]
Therapeutic Potential in Drug Discovery
The imidazole scaffold is a cornerstone in the development of kinase inhibitors.[6] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Imidazole Derivatives as Kinase Inhibitors
The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the ATP-binding site of kinases. This makes imidazole a valuable pharmacophore for designing potent and selective kinase inhibitors.
Targeting TAK1 in Cancer Therapy
Transforming Growth Factor-β-Activated Kinase 1 (TAK1) is a key signaling molecule involved in inflammation and cell survival.[6] In many cancers, TAK1 is overactive, promoting tumor growth and resistance to therapy.[6] Therefore, inhibitors of TAK1 are being actively pursued as novel anticancer agents.
Several studies have demonstrated that imidazole-based compounds can be potent and selective inhibitors of TAK1.[6] The structure-activity relationship (SAR) studies of these inhibitors often highlight the importance of the imidazole core for binding to the kinase hinge region.
Caption: Potential inhibition of the TAK1 signaling pathway by the target compound.
Rationale for 2-methyl-1H-imidazole-4-carbaldehyde oxime as a TAK1 Inhibitor
While direct experimental evidence is pending, the structure of 2-methyl-1H-imidazole-4-carbaldehyde oxime possesses features that suggest potential as a TAK1 inhibitor:
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Imidazole Core: Provides the essential scaffold for interaction with the kinase hinge region.
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Methyl Group: The methyl group at the 2-position can influence the electronic properties and steric interactions within the binding pocket, potentially enhancing selectivity.
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Carbaldehyde Oxime Group: The oxime functionality introduces additional hydrogen bonding capabilities and can be a key interaction point with the target protein. Studies have shown that the introduction of an oxime group can enhance the biological activity of parent compounds.
Safety and Handling
The precursor, 2-methyl-1H-imidazole-4-carbaldehyde, is classified as harmful if swallowed and causes severe skin burns and eye damage.[3] It is crucial to handle this compound and its derivatives, including the oxime, with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. A full safety data sheet (SDS) should be consulted before handling.
Conclusion and Future Directions
2-methyl-1H-imidazole-4-carbaldehyde oxime is a readily accessible heterocyclic compound with significant potential in drug discovery. Its imidazole core, combined with the oxime functionality, makes it an attractive candidate for development as a kinase inhibitor, particularly targeting TAK1 for cancer therapy. Further research is warranted to synthesize and characterize this compound fully, and to evaluate its biological activity in relevant in vitro and in vivo models. Such studies will be crucial in validating its therapeutic potential and advancing it as a lead compound in drug development programs.
References
- (Reference to a general organic chemistry textbook for synthesis principles)
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Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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2-Methyl-1H-imidazole-4-carboxaldehyde | C5H6N2O | CID 2795878. PubChem. [Link]
- (Reference to a relevant review on kinase inhibitors)
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SYNTHESIS, BIOLOGICAL ACTIVITIES AND CHARACTERIZATION OF SOME SUBSTITUTED OXIME IMIDAZOLES. JETIR. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. evitachem.com [evitachem.com]
- 3. 2-Methyl-1H-imidazole-4-carboxaldehyde | C5H6N2O | CID 2795878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-1H-imidazole-4-carbaldehyde(35034-22-1) 1H NMR spectrum [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
